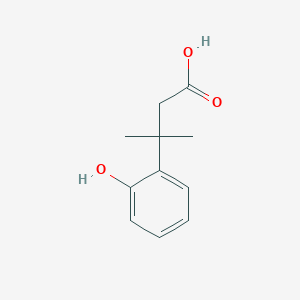
rac-cis N-Desethyl N-Acetyl Dorzolamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-cis N-Desethyl N-Acetyl Dorzolamide: is a derivative of dorzolamide, a well-known carbonic anhydrase inhibitor. This compound is primarily used in the treatment of elevated intraocular pressure in conditions such as glaucoma and ocular hypertension. The unique structure of this compound allows it to interact with specific enzymes, making it a valuable compound in both medical and scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-cis N-Desethyl N-Acetyl Dorzolamide involves several steps, starting from the key intermediate (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide. This intermediate can be obtained through a stereoselective solvolysis of the acetate ester in an acetone/phosphate buffer mixture . The process involves the use of various reagents and conditions to achieve the desired stereochemistry and purity.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic route to maximize yield and purity. This includes the use of advanced techniques such as chromatography and crystallization to isolate and purify the compound. The process may also involve the use of specific catalysts and solvents to enhance the efficiency of the reactions .
Analyse Des Réactions Chimiques
Types of Reactions: rac-cis N-Desethyl N-Acetyl Dorzolamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide group, using reagents such as sodium azide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.
Reduction: Sodium borohydride.
Substitution: Sodium azide, acetone/phosphate buffer mixture.
Major Products:
Applications De Recherche Scientifique
rac-cis N-Desethyl N-Acetyl Dorzolamide has a wide range of applications in scientific research:
Chemistry: Used as a scaffold for the development of new chemical entities with improved activity for intraocular pressure management.
Biology: Studied for its interactions with carbonic anhydrase enzymes, providing insights into enzyme inhibition mechanisms.
Mécanisme D'action
rac-cis N-Desethyl N-Acetyl Dorzolamide exerts its effects by inhibiting the enzyme carbonic anhydrase. This inhibition reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure. The compound specifically targets carbonic anhydrase II and IV in the ciliary epithelium, leading to a reduction in hydrogen ion secretion and increased excretion of sodium, potassium, bicarbonate, and water .
Comparaison Avec Des Composés Similaires
Dorzolamide: The parent compound, also a carbonic anhydrase inhibitor, used in the treatment of glaucoma.
Brinzolamide: Another carbonic anhydrase inhibitor with similar applications in ophthalmology.
Acetazolamide: A systemic carbonic anhydrase inhibitor used for various medical conditions, including glaucoma and altitude sickness.
Uniqueness: rac-cis N-Desethyl N-Acetyl Dorzolamide is unique due to its specific structural modifications, which enhance its selectivity and potency as a carbonic anhydrase inhibitor. These modifications also provide opportunities for the development of new therapeutic agents with improved efficacy and reduced side effects .
Propriétés
Formule moléculaire |
C10H14N2O5S3 |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
N-[(4R,6S)-6-methyl-7,7-dioxo-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide |
InChI |
InChI=1S/C10H14N2O5S3/c1-5-3-8(12-6(2)13)7-4-9(20(11,16)17)18-10(7)19(5,14)15/h4-5,8H,3H2,1-2H3,(H,12,13)(H2,11,16,17)/t5-,8+/m0/s1 |
Clé InChI |
MQRCTNZVQVRCRD-YLWLKBPMSA-N |
SMILES isomérique |
C[C@H]1C[C@H](C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)NC(=O)C |
SMILES canonique |
CC1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tamoxifen 4-N,N-Dimethyl-2-[4-(phenylmethyl)phenoxy]ethanamine](/img/structure/B13429505.png)


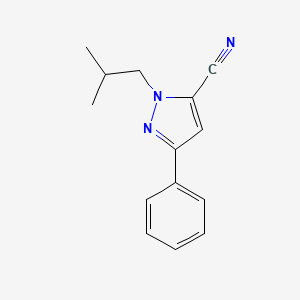
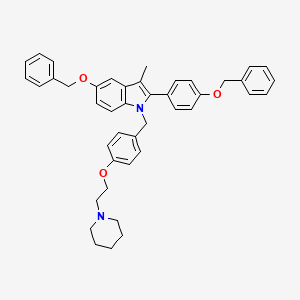
![N-(6-(3-(4-(dimethylamino)butoxy)-5-propoxyphenoxy)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-3,4-dimethoxybenzenesulfonamide 2,2,2-trifluoroacetate](/img/structure/B13429531.png)

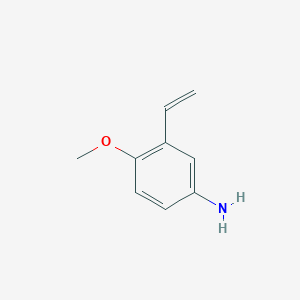


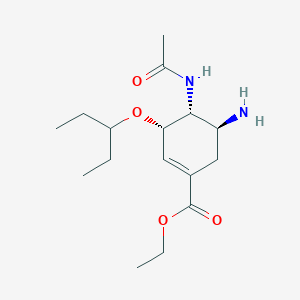

![4-[methyl-[2-phenyl-5-prop-2-enyl-6-(trifluoromethyl)pyrimidin-4-yl]amino]benzoic acid](/img/structure/B13429569.png)
